4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE
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Overview
Description
4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves the reaction of 4-fluorobenzoic acid with appropriate amines under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between 4-fluorobenzoic acid and amines to form intermediate compounds.
Coupling Reactions: Use of coupling agents to link intermediate compounds, forming the final product.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction may yield fluorinated benzylamines .
Scientific Research Applications
4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Influence on Cellular Processes: Affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-METHYLBENZAMIDE: Similar in structure but with a simpler composition.
N-(4-(PHENYLAMINO)PHENYL)BENZAMIDE: Shares the benzamide group but lacks fluorine atoms.
Uniqueness
4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its multiple fluorine atoms and complex structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-N-[4-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJLSOKPPYKROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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